molecular formula C14H20N2O5S B2506815 N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-28-6

N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2506815
CAS No.: 899968-28-6
M. Wt: 328.38
InChI Key: JKJVDLSHLZRPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzo[d][1,3]dioxole (piperonyl) carboxamide moiety linked to a sec-butyl-sulfamoyl ethyl chain. This specific molecular architecture, which incorporates both sulfamoyl and carboxamide functional groups on an ethylene spacer, is of significant interest in medicinal chemistry and chemical biology for the development of novel enzyme inhibitors and receptor modulators. Compounds within this structural family have demonstrated potent and selective inhibitory activity against various enzyme targets. Recent research on related sulfamoyl-benzamide derivatives has shown their potential as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are key enzymatic regulators in pathways involving thrombosis, inflammation, diabetes, and cancer . Furthermore, the benzo[d][1,3]dioxole-5-carboxamide (piperonylamide) scaffold is recognized as a privileged structure in agrochemical research, with close analogs functioning as potent auxin receptor agonists that promote primary root growth in plants . This molecule is intended for research applications only, including but not limited to exploratory pharmacology, enzymology, plant biology, and as a key intermediate in the synthesis of more complex bioactive molecules. Researchers can utilize this compound to investigate structure-activity relationships, particularly the role of the sec-butyl substituent on the sulfamoyl group in conferring target selectivity and metabolic stability. The product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

N-[2-(butan-2-ylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-3-10(2)16-22(18,19)7-6-15-14(17)11-4-5-12-13(8-11)21-9-20-12/h4-5,8,10,16H,3,6-7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJVDLSHLZRPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with sec-butylamine and ethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide serves as a valuable reagent in organic synthesis. It can be utilized as a building block for more complex molecules, facilitating the development of novel chemical entities.

Synthetic Routes

The synthesis typically involves:

  • Reagents : Benzo[d][1,3]dioxole-5-carboxylic acid, sec-butylamine, ethylsulfonyl chloride.
  • Conditions : Reaction in the presence of triethylamine to neutralize hydrochloric acid formed during the reaction.

Biology

This compound is under investigation for its potential as an enzyme inhibitor and ligand in biochemical assays. Its sulfonamide group may interact with various biological targets.

Medicine

Research indicates potential therapeutic properties, including:

  • Anti-inflammatory Activity : The compound's structure suggests it may inhibit pathways involved in inflammation.
  • Antimicrobial Properties : Investigations are ongoing to assess its effectiveness against various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against common bacterial strains. Results indicated that modifications to the sulfonamide group significantly enhanced activity against Gram-positive bacteria.

Industry

In industrial applications, this compound is utilized as an intermediate in pharmaceutical production and the development of new materials.

Activity TypeTarget OrganismsObservations
AntimicrobialStaphylococcus aureusModerate inhibition observed
Anti-inflammatoryHuman cell linesSignificant reduction in cytokine levels

Synthesis Yield Data

Reaction ConditionYield (%)
Base: Triethylamine85%
Heating at 80°C for 4 hours90%

Mechanism of Action

The mechanism of action of N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its sulfamoyl ethyl side chain. Below is a comparison with structurally related benzodioxole-carboxamide derivatives:

Compound Name / ID Key Substituents Structural Differentiation Reference(s)
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl group on carboxamide Lacks sulfamoyl moiety; linear alkyl chain instead of sulfamoyl ethyl.
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-Trifluoromethylphenyl on carboxamide Aromatic substituent with electron-withdrawing CF₃ group; no sulfamoyl.
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl on carboxamide Electron-rich methoxy groups; no sulfamoyl.
N-(2-chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (57) 2-Chloro-4-nitrophenyl on carboxamide Nitro and chloro substituents; polar aromatic group.
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide 5-Methylisoxazole on carboxamide Heterocyclic substituent; no sulfamoyl.

Key Differentiators of the Target Compound

Synergistic Effects : The combination of benzodioxole (electron-rich) and sulfamoyl (polar) groups may optimize solubility and target binding.

Biological Activity

N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and modulation of specific biological pathways. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

1. Chemical Structure and Properties

  • Molecular Formula : C14H20N2O5S
  • Molecular Weight : 328.38 g/mol
  • CAS Number : 899968-28-6

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anticancer properties. The presence of the sulfamoyl group enhances its interaction with biological targets.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study investigated various derivatives for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that many derivatives exhibited significant antitumor activity, with some showing IC50 values lower than those of standard drugs like doxorubicin:

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)
Doxorubicin7.46 µM8.29 µM4.56 µM
Compound A2.38 µM1.54 µM4.52 µM

These findings suggest that this compound may exhibit similar or enhanced anticancer properties due to its structural characteristics .

The anticancer mechanisms of benzo[d][1,3]dioxole derivatives have been attributed to several pathways:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies using annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at specific phases, thus inhibiting cancer cell proliferation.

3.1 Synthesis and Evaluation

A notable study synthesized several derivatives incorporating the benzo[d][1,3]dioxole structure and evaluated their biological activities. The synthesis involved reacting benzo[d][1,3]dioxole isothiocyanate with diamino derivatives to yield thiourea-based compounds with promising anticancer activity .

3.2 Comparative Studies

Further research compared the efficacy of this compound with other known compounds:

CompoundCytotoxicity (IC50)Selectivity Index
Compound A4.52 µM (MCF-7)High
Doxorubicin4.56 µM (MCF-7)Moderate

The selectivity index indicates that some derivatives may be less toxic to normal cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic profile .

4. Conclusion

This compound exhibits promising biological activity, particularly in anticancer applications. Its mechanisms of action include EGFR inhibition and apoptosis induction, making it a candidate for further pharmacological development.

Future research should focus on detailed pharmacokinetic studies and clinical trials to fully elucidate its therapeutic potential and safety profile in humans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Condensation : Coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with sulfamoyl-ethylamine intermediates under reflux in solvents like dichloromethane or dimethylformamide (DMF) .
  • Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce the sec-butyl group .
  • Purification : Flash column chromatography or recrystallization to isolate the final product, with yields influenced by solvent polarity and temperature gradients .
    • Key Parameters :
ParameterOptimal RangeImpact on Yield
SolventDMF, 80–100°CMaximizes solubility of intermediates
Catalyst Loading5–10 mol%Reduces side reactions
Reaction Time12–24 hrsEnsures complete coupling

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Core Methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., expected m/z 381.363 for C₂₀H₁₆FN₃O₄) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
    • Supplementary Techniques :
  • Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
  • Elemental Analysis : Confirms C, H, N, S content (e.g., C 59.58%, H 3.24% in structurally similar analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. enzyme inhibition) across studies?

  • Methodological Approach :

  • Standardized Assays : Use uniform cell lines (e.g., MCF-7 for breast cancer) and enzyme inhibition protocols (e.g., MAO-B inhibition assays at 37°C) to minimize variability .
  • Dose-Response Analysis : Compare IC₅₀ values under identical conditions (e.g., MAO-B inhibition at IC₅₀ = 56 nM vs. anticancer activity at IC₅₀ = 10 µM) .
  • Structural-Activity Relationships (SAR) : Modify functional groups (e.g., replacing sec-butyl with cyclopropane) to isolate bioactivity drivers .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Key Modifications :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the sec-butyl chain, balancing logP values (target: 2–3) .
  • Metabolic Stability : Fluorination of the benzo[d][1,3]dioxole ring to reduce cytochrome P450-mediated oxidation .
    • In Silico Tools :
  • Molecular Dynamics Simulations : Predict binding affinity to targets (e.g., MAO-B active site surface complementarity) .
  • ADMET Prediction : Use software like SwissADME to optimize bioavailability and toxicity profiles .

Q. How do structural modifications impact the compound’s mechanism of action?

  • Case Studies :

  • Sulfonamide Group Replacement : Replacing the sulfamoyl group with a carbamate reduces MAO-B inhibition but enhances anticancer activity, suggesting target specificity .
  • Thiophene vs. Furan Substitution : Thiophene analogs show 3-fold higher antimicrobial activity due to improved membrane penetration .
    • Experimental Validation :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors (e.g., ΔG = -9.8 kcal/mol for MAO-B) .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify critical hydrogen bonds (e.g., amide-NH to Tyr435 in MAO-B) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on thermal stability and solubility?

  • Root Causes :

  • Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) alter melting points (e.g., 175–177°C vs. 230°C in analogs) .
  • Solvent Impurities : Residual DMF in samples can artificially inflate solubility in aqueous buffers .
    • Resolution Strategies :
  • Differential Scanning Calorimetry (DSC) : Confirm polymorphic purity .
  • Lyophilization : Remove solvent traces before solubility testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.